2,6-Di-tert-butylisonicotinic acid
Overview
Description
“2,6-Di-tert-butylisonicotinic acid” is a chemical compound with the molecular formula C14H21NO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of “2,6-Di-tert-butylisonicotinic acid” involves the use of 2,6-di-t-butylisonicotinic acid (40 mg, 0.17 mmol) and methyl 2-nitro-4-aminobenzoate . The title compound is obtained as a light yellow oil .
Molecular Structure Analysis
The molecular structure of “2,6-Di-tert-butylisonicotinic acid” is represented by the formula C14H21NO2. The molecular weight of the compound is 235.32 g/mol.
Scientific Research Applications
Catalytic Asymmetric Oxidation : A study by Cogan et al. (1998) focused on the catalytic asymmetric oxidation of tert-butyl disulfide, producing tert-butyl tert-butanethiosulfinate. This compound serves as a precursor to chiral tert-butanesulfinyl compounds, useful in stereospecific nucleophilic displacement reactions (Cogan et al., 1998).
Synthetic Phenolic Antioxidants : Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT). These compounds are used in various products and have been detected in different environmental matrices (Liu & Mabury, 2020).
Food Industry Applications : The work of Nieva-Echevarría et al. (2015) discussed 2,6-Di-tert-butyl-hydroxytoluene (BHT, E-321), a synthetic phenolic antioxidant widely used in the food, cosmetic, and plastic industries. They explored its occurrence, biotransformation, and potential health risks from food safety perspectives (Nieva-Echevarría et al., 2015).
Quantitative Investigation of External Acidity in Zeolites : Góra-Marek et al. (2014) demonstrated that 2,6-di-tert-butylpyridine is an effective probe for investigating external acidity in hierarchically structured zeolites. This has implications for catalysis and material science (Góra-Marek et al., 2014).
Biological Studies of Metal Complexes : A study by Milaeva et al. (2013) described the synthesis and biological studies of metal complexes with a functionalised 2,2'-dipicolylamine ligand containing an antioxidant 2,6-di-tert-butylphenol moiety. These complexes showed antioxidant radical scavenging activity and potential for various biological applications (Milaeva et al., 2013).
Versatility of N-tert-Butanesulfinyl Imines : Ellman et al. (2002) explored N-tert-Butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, demonstrating their utility in synthesizing a wide range of enantioenriched amines (Ellman et al., 2002).
Electrochemical Reactivity of Bulky-Phenols : Zabik et al. (2019) evaluated the reactivities of bulky phenols, including 2,6-di-tert-butylphenol, with the superoxide anion radical using electrochemical methods. This study is significant in understanding the antioxidant properties of these compounds (Zabik et al., 2019).
Biobased Polyester Monomer Production : Zhang et al. (2015) discussed the catalytic production of bio-based polyester monomer 2,5-furandicarboxylic acid derived from lignocellulosic biomass, highlighting the potential of this approach in the polyester industry (Zhang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2,6-ditert-butylpyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-13(2,3)10-7-9(12(16)17)8-11(15-10)14(4,5)6/h7-8H,1-6H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHIWEBPMRLTOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406101 | |
Record name | 2,6-Di-tert-butylisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butylisonicotinic acid | |
CAS RN |
191478-92-9 | |
Record name | 2,6-Di-tert-butylisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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